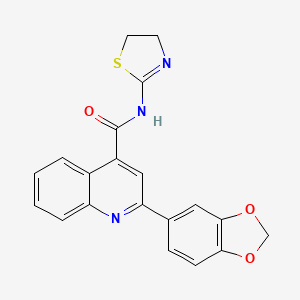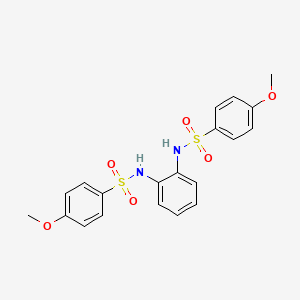![molecular formula C22H18ClN5OS B3435270 2-(5-chloro-2-thienyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3435270.png)
2-(5-chloro-2-thienyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline
説明
2-(5-chloro-2-thienyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline, also known as MLN4924, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in cancer treatment. This compound has been shown to inhibit the activity of NEDD8-activating enzyme (NAE), which is involved in the regulation of cell cycle progression, DNA damage response, and apoptosis.
作用機序
2-(5-chloro-2-thienyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline inhibits the activity of NAE, which is involved in the activation of the ubiquitin-like protein NEDD8. NEDD8 conjugation to target proteins is required for their proper function and stability, and inhibition of NAE activity leads to the accumulation of NEDD8-conjugated proteins, which can result in the activation of the DNA damage response and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating the DNA damage response and inhibiting cell cycle progression. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which may contribute to its anticancer activity.
実験室実験の利点と制限
One of the advantages of 2-(5-chloro-2-thienyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline is its broad-spectrum anticancer activity, which makes it a promising candidate for the treatment of a wide range of cancer types. However, one of the limitations of this compound is its potential toxicity, as inhibition of NAE activity can also affect the function of non-cancerous cells. Therefore, careful dosing and monitoring of this compound are required to minimize potential side effects.
将来の方向性
Future research on 2-(5-chloro-2-thienyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline may focus on identifying biomarkers that can predict its efficacy and toxicity in cancer patients. In addition, combination therapies that include this compound and other anticancer drugs may be explored to enhance its therapeutic efficacy. Finally, the development of more selective NAE inhibitors may help to minimize potential side effects and improve the safety profile of this class of compounds.
科学的研究の応用
2-(5-chloro-2-thienyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that this compound inhibits the growth of a wide range of cancer cell lines, including leukemia, lymphoma, breast, lung, and prostate cancer. In addition, this compound has been shown to enhance the efficacy of other anticancer drugs, such as gemcitabine, cisplatin, and doxorubicin.
特性
IUPAC Name |
[2-(5-chlorothiophen-2-yl)quinolin-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5OS/c23-20-7-6-19(30-20)18-14-16(15-4-1-2-5-17(15)26-18)21(29)27-10-12-28(13-11-27)22-24-8-3-9-25-22/h1-9,14H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZOWOKXBPJITC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(S5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1-azepanyl)-2-oxoethyl]-3-bromo-4-methoxy-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3435191.png)
![3-(5-methyl-2-furyl)-N-({1-[3-(5-methyl-2-furyl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B3435193.png)
![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-(4-isopropylphenyl)acrylamide](/img/structure/B3435203.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B3435212.png)
![N-(4-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3435214.png)
![5-{[3-(4-bromophenyl)acryloyl]amino}-4-cyano-N,N,3-trimethyl-2-thiophenecarboxamide](/img/structure/B3435226.png)
![N-[4-(aminosulfonyl)phenyl]-3-(2,6-dichlorophenyl)acrylamide](/img/structure/B3435230.png)

![4-chloro-N-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}methyl)benzenesulfonamide](/img/structure/B3435236.png)
![N,N'-bis[2-(4-methoxyphenyl)ethyl]isophthalamide](/img/structure/B3435248.png)
![isopropyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B3435256.png)
![N-(2,4-dimethylphenyl)-N-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3435261.png)

![1,4-bis[3-(2-thienyl)acryloyl]-1,4-diazepane](/img/structure/B3435286.png)